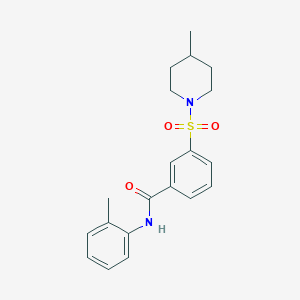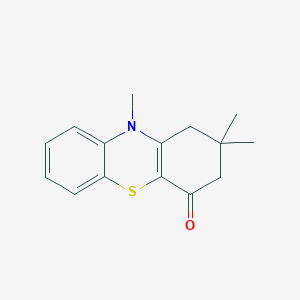
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
Vue d'ensemble
Description
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one: is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tricyclic system with sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the phenothiazine core. This can be achieved through the reaction of 2-aminothiophenol with a suitable ketone under acidic or basic conditions.
Reduction: The reduction of the resulting intermediate can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenothiazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), bases (potassium carbonate).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenothiazine derivatives.
Applications De Recherche Scientifique
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Uniqueness
2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
Propriétés
IUPAC Name |
2,2,10-trimethyl-1,3-dihydrophenothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREANUFLUDTXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


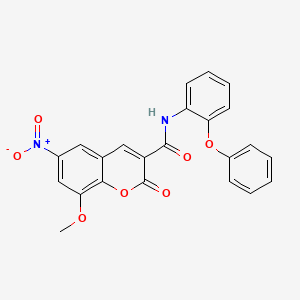
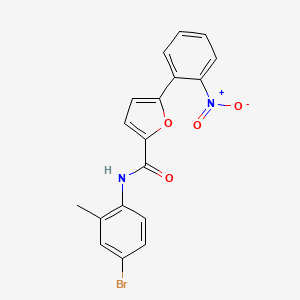
![N-(4-iodophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3660907.png)
![3-({[(3-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3660918.png)
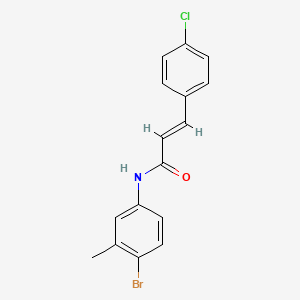
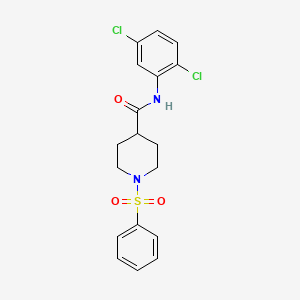
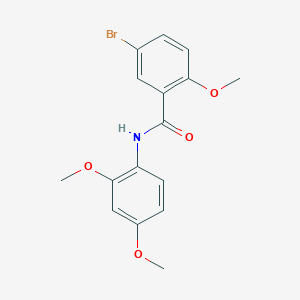
![N-(4-chlorobenzyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3660937.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B3660946.png)
![Ethyl 4-[[1-(2,4-dichlorobenzoyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B3660964.png)
![5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3660972.png)
![N-(2-furylmethyl)-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3660975.png)
